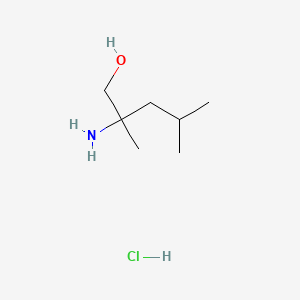

2-Amino-2,4-dimethylpentan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13807308

Molecular Formula: C7H18ClNO

Molecular Weight: 167.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18ClNO |

|---|---|

| Molecular Weight | 167.68 g/mol |

| IUPAC Name | 2-amino-2,4-dimethylpentan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C7H17NO.ClH/c1-6(2)4-7(3,8)5-9;/h6,9H,4-5,8H2,1-3H3;1H |

| Standard InChI Key | PPMWBDYRMBNPBX-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C)(CO)N.Cl |

| Canonical SMILES | CC(C)CC(C)(CO)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pentan-1-ol backbone substituted with methyl groups at positions 2 and 4, an amino group at position 2, and a hydrochloride counterion. Its IUPAC name, 2-amino-2,4-dimethylpentan-1-ol hydrochloride, reflects this arrangement . The stereochemistry is critical, as the (S)-enantiomer (CAS 2705054-01-7) is explicitly manufactured for pharmaceutical applications .

Key structural identifiers include:

-

SMILES: CC(C)CC(C)(CO)N.Cl

The branched structure enhances steric hindrance, influencing reactivity and molecular interactions.

Physical and Chemical Properties

Data aggregated from vendor specifications and PubChemLite reveal the following properties:

The hydrochloride salt’s solubility in polar solvents facilitates its use in aqueous reaction conditions, while the free base’s lower solubility suits organic-phase syntheses .

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis typically begins with 2,4-dimethylpentan-1-ol or (S)-2-amino-4,4-dimethylpentanoic acid . A common route involves:

-

Reduction: Carboxylic acid precursors are reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

-

Amination: Introduction of the amino group via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation .

Optimized industrial processes emphasize yield maximization (≥97% purity) and stereochemical control, particularly for the (S)-enantiomer .

Key Reaction Parameters

-

Temperature: 0–25°C for reduction steps to prevent side reactions.

-

Catalysts: Palladium or nickel catalysts in hydrogenation steps .

-

Workup: Acidic aqueous conditions for hydrochloride crystallization .

Applications in Pharmaceutical and Organic Chemistry

Drug Intermediate

The compound’s chiral centers make it valuable in synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a building block for:

Catalysis and Ligand Design

The amino and hydroxyl groups enable coordination to metal catalysts, enhancing asymmetric induction in reactions like hydrogenation .

Peptide Mimetics

Incorporation into peptide backbones modifies conformational stability, aiding in protease-resistant drug design .

Analytical Characterization

Spectroscopic Methods

-

MS: ESI-MS ([M+H]⁺ at m/z 132.138) and collision cross-section data (130.4 Ų) validate molecular identity .

Chromatography

HPLC with chiral stationary phases resolves enantiomers, critical for pharmaceutical quality control .

Recent Developments and Future Directions

Green Synthesis Initiatives

Recent efforts focus on replacing LiAlH₄ with biocatalytic reductions to minimize waste .

Expanding Therapeutic Applications

Ongoing research explores its utility in mRNA vaccine adjuvants and neurodegenerative disease therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume